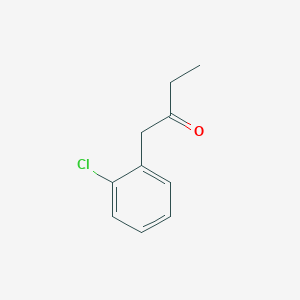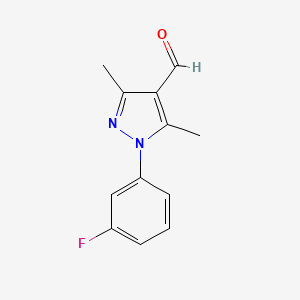![molecular formula C12H17NO2 B7846514 2-[Ethyl-[(3-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846514.png)
2-[Ethyl-[(3-methylphenyl)methyl]azaniumyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Ethyl-[(3-methylphenyl)methyl]azaniumyl]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-[(3-methylphenyl)methyl]azaniumyl]acetate typically involves the esterification reaction between an acid and an alcohol. One common method is the reaction of acetic acid with an alcohol derivative of 3-methylphenylmethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid and requires heating to reflux .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Ethyl-[(3-methylphenyl)methyl]azaniumyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other ester derivatives.
Applications De Recherche Scientifique
2-[Ethyl-[(3-methylphenyl)methyl]azaniumyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[Ethyl-[(3-methylphenyl)methyl]azaniumyl]acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with similar chemical properties but different applications.
Methyl benzoate: Another ester with a different aromatic group, used in fragrances and flavors.
Phenyl acetate: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
Uniqueness
2-[Ethyl-[(3-methylphenyl)methyl]azaniumyl]acetate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of an ethyl group and a 3-methylphenyl group makes it suitable for specialized applications in various fields, including pharmaceuticals and industrial chemistry.
Propriétés
IUPAC Name |
2-[ethyl-[(3-methylphenyl)methyl]azaniumyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-13(9-12(14)15)8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRBULJCPVBHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC1=CC=CC(=C1)C)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Methyl-[(2-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846456.png)
![2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846464.png)








